molecular formula C12H15ClO2 B13981620 2-(2-Chlorobenzyl)-3-methylbutanoic acid

2-(2-Chlorobenzyl)-3-methylbutanoic acid

Cat. No.: B13981620
M. Wt: 226.70 g/mol
InChI Key: PKCOUFCALPKNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorobenzyl)-3-methylbutanoic acid ( 403823-09-6) is an organic compound with the molecular formula C 12 H 15 ClO 2 and a molecular weight of 226.70 g/mol . Its structure combines a 3-methylbutanoic acid moiety with a 2-chlorobenzyl group, making it a potential intermediate in various synthetic pathways. The 3-methylbutanoic acid (isovaleric acid) component is a branched-chain fatty acid that occurs naturally and is a known metabolite in the breakdown of branched-chain amino acids like leucine . This suggests the compound may be of interest in biochemical and metabolic studies. Researchers might explore its application as a building block for the synthesis of more complex molecules, such as esters, amides, or pharmaceutical candidates . The presence of the chlorobenzyl group can influence the compound's lipophilicity and electronic properties, which is a key consideration in medicinal chemistry and materials science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-3-methylbutanoic acid

InChI

InChI=1S/C12H15ClO2/c1-8(2)10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,8,10H,7H2,1-2H3,(H,14,15)

InChI Key

PKCOUFCALPKNEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 2 Chlorobenzyl 3 Methylbutanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 2-(2-Chlorobenzyl)-3-methylbutanoic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the Cα-C(benzyl) bond, which is formed through an alkylation reaction. This primary disconnection suggests two key synthons: an enolate derived from 3-methylbutanoic acid and a 2-chlorobenzyl electrophile.

This leads to the identification of the following practical starting materials:

A derivative of 3-methylbutanoic acid (e.g., an ester or amide).

A 2-chlorobenzyl halide, such as 2-chlorobenzyl bromide or chloride.

An alternative retrosynthetic strategy involves the malonic ester synthesis. wikipedia.orglibretexts.org This approach disconnects the target molecule at two C-C bonds adjacent to the carboxyl group, identifying diethyl malonate, an isopropyl halide, and a 2-chlorobenzyl halide as the ultimate precursors. This pathway offers a robust, albeit longer, alternative for constructing the carbon framework.

Conventional Organic Synthesis Routes to the this compound Framework

Based on the retrosynthetic analysis, a conventional synthesis can be designed by forming the key carbon-carbon bond and subsequently manipulating functional groups to arrive at the final carboxylic acid.

Carbon-Carbon Bond Formation Strategies (e.g., Alkylation, Grignard Reactions)

The primary strategy for constructing the this compound framework is the alkylation of an enolate derived from a 3-methylbutanoic acid derivative. pressbooks.pubyoutube.com

Alkylation of Ester Enolates: A common approach involves the use of an ester of 3-methylbutanoic acid, such as ethyl 3-methylbutanoate. The α-proton of this ester can be abstracted by a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding lithium enolate. youtube.com This enolate is a potent nucleophile and can react with an electrophile like 2-chlorobenzyl bromide in an SN2 reaction to form the desired carbon-carbon bond. pressbooks.publibretexts.org

The reaction proceeds as follows:

Enolate Formation: Ethyl 3-methylbutanoate is treated with LDA in THF at -78 °C.

Alkylation: 2-Chlorobenzyl bromide is added to the enolate solution, and the reaction is allowed to warm to room temperature.

Work-up: The reaction is quenched, and the resulting product, ethyl 2-(2-chlorobenzyl)-3-methylbutanoate, is isolated.

StepReagents and ConditionsProduct
1Ethyl 3-methylbutanoate, LDA, THFEthyl 2-(2-chlorobenzyl)-3-methylbutanoate
22-Chlorobenzyl bromide, -78 °C to RT

Malonic Ester Synthesis: Alternatively, the malonic ester synthesis provides a reliable method for preparing α-substituted carboxylic acids. wikipedia.orgorgoreview.com The synthesis would proceed in the following sequence:

First Alkylation: Diethyl malonate is deprotonated with a base like sodium ethoxide (NaOEt) and alkylated with an isopropyl halide (e.g., 2-bromopropane).

Second Alkylation: The resulting isopropyl-substituted malonic ester is deprotonated again with NaOEt and subsequently alkylated with 2-chlorobenzyl bromide.

Hydrolysis and Decarboxylation: The dialkylated malonic ester is then subjected to acidic hydrolysis and heating, which cleaves the ester groups and induces decarboxylation to yield the final product, this compound. masterorganicchemistry.comchemicalnote.com

Grignard reactions are less suitable for this specific transformation due to the presence of the acidic proton in the starting carboxylic acid and the potential for side reactions.

Functional Group Interconversions and Halogenation Techniques

The primary precursors for the proposed syntheses, 3-methylbutanoic acid and 2-chlorobenzyl bromide, are readily available commercial products. Therefore, extensive functional group interconversions are generally not required. The 2-chlorobenzyl bromide itself is typically prepared via the radical bromination of 2-chlorotoluene (B165313) using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. The carboxylic acid functional group in the final product is robust, but the key transformation is its formation from an ester or amide precursor.

Carboxylic Acid Formation from Precursors

The final step in the alkylation sequence is the hydrolysis of the ester or amide intermediate to the carboxylic acid. libretexts.org

Ester Hydrolysis: The ethyl 2-(2-chlorobenzyl)-3-methylbutanoate formed via the alkylation route can be converted to the target carboxylic acid through hydrolysis. This can be achieved under either acidic or basic conditions. orgoreview.comyoutube.com

Acid-Catalyzed Hydrolysis: Heating the ester with an excess of water and a strong acid catalyst (e.g., H₂SO₄ or HCl) will drive the equilibrium towards the carboxylic acid and ethanol (B145695). lumenlearning.com

Base-Promoted Hydrolysis (Saponification): A more common and often irreversible method is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com This initially produces the carboxylate salt, which is then neutralized in a separate acidic workup step to yield the final carboxylic acid.

Hydrolysis MethodReagents and ConditionsProduct
Acid-CatalyzedH₂SO₄ (aq), ΔThis compound
Saponification1. NaOH (aq), Δ; 2. H₃O⁺This compound

Stereoselective and Asymmetric Synthesis of Chiral this compound Enantiomers

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers is of paramount importance, particularly in the pharmaceutical industry.

Chiral Auxiliary-Mediated Synthetic Pathways

A well-established method for asymmetric synthesis is the use of a chiral auxiliary. acs.org This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction, in this case, alkylation, to occur with high diastereoselectivity.

Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine is an effective and widely used chiral auxiliary for the asymmetric alkylation of carboxylic acids. acs.orgnih.gov The synthesis of an enantiomerically enriched form of this compound can be envisioned as follows:

Amide Formation: 3-Methylbutanoic acid is first converted to its acid chloride (e.g., using thionyl chloride) and then reacted with either (1R,2R)- or (1S,2S)-pseudoephedrine to form the corresponding chiral amide.

Diastereoselective Alkylation: The pseudoephedrine amide is then treated with a strong base, such as LDA, to form a conformationally rigid lithium chelated enolate. The steric bulk of the auxiliary directs the incoming electrophile, 2-chlorobenzyl bromide, to attack from one face of the enolate, leading to the formation of one diastereomer in high excess. nih.govresearchgate.net The presence of lithium chloride is often crucial for achieving high diastereoselectivity. acs.org

Auxiliary Cleavage: The alkylated pseudoephedrine amide is then cleaved under harsh acidic or basic hydrolysis conditions (e.g., heating with aqueous sulfuric acid) to release the enantiomerically enriched this compound and recover the chiral auxiliary. nih.gov

StepReagents and ConditionsIntermediate/ProductDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
11. (COCl)₂; 2. (+)-Pseudoephedrine3-Methylbutanoic acid pseudoephedrine amideN/A
21. LDA, LiCl, THF, -78 to 0 °C; 2. 2-Chlorobenzyl bromideAlkylated pseudoephedrine amide>95% d.e. (typical)
3H₂SO₄ (aq), Dioxane, Δ(S)- or (R)-2-(2-Chlorobenzyl)-3-methylbutanoic acid>95% e.e. (typical)

This chiral auxiliary-based approach provides a reliable and highly stereocontrolled route to access individual enantiomers of the target molecule.

Asymmetric Catalysis for Enantiocontrol in this compound Preparation

The establishment of the chiral center at the C2 position of this compound is a critical step in its synthesis, for which asymmetric catalysis offers a direct and efficient approach. Methodologies in this domain are designed to favor the formation of one enantiomer over the other, thereby avoiding the need for downstream resolution of a racemic mixture.

One prominent strategy involves the asymmetric alkylation of a prochiral enolate . In this approach, a precursor such as 3-methylbutanoic acid is converted into a chiral enolate. This is often achieved by using a chiral auxiliary, a molecule that temporarily attaches to the precursor to direct the incoming alkylating agent to one face of the molecule. For instance, an oxazolidinone auxiliary, as pioneered in Evans's asymmetric alkylation, can be used. The carboxylic acid precursor is first converted to an N-acyl oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) creates a rigid, chiral enolate. Subsequent reaction with 2-chlorobenzyl bromide results in a diastereoselective alkylation. Finally, removal of the chiral auxiliary by hydrolysis yields the desired enantiomerically enriched this compound.

Another powerful technique is catalytic asymmetric hydrogenation of an unsaturated precursor. This would involve the synthesis of 2-(2-chlorobenzylidene)-3-methylbutanoic acid, which contains a carbon-carbon double bond at the position of the desired stereocenter. This substrate can then be hydrogenated using a chiral catalyst, typically a transition metal complex (e.g., Rhodium or Ruthenium) with a chiral phosphine (B1218219) ligand like BINAP. The catalyst coordinates to the double bond in a way that directs hydrogen addition to a specific face, producing the target molecule with high enantiomeric excess (ee).

Table 1: Illustrative Asymmetric Catalytic Approaches
MethodPrecursorKey Reagent/CatalystTypical Outcome
Chiral Auxiliary-Directed AlkylationN-(3-methylbutanoyl)-oxazolidinone2-Chlorobenzyl bromideHigh diastereoselectivity (>95% de)
Catalytic Asymmetric Hydrogenation2-(2-Chlorobenzylidene)-3-methylbutanoic acidRu-BINAP ComplexHigh enantioselectivity (>98% ee)

Diastereoselective and Enantiomeric Resolution Techniques for this compound

When a racemic mixture of this compound is produced, resolution techniques are required to separate the enantiomers. These methods rely on the differentiation of enantiomers by converting them into diastereomers or through interaction with a chiral environment.

Classical resolution via diastereomeric salt formation is a well-established technique. This process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, such as (R)- or (S)-1-phenylethylamine. The acid-base reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. Once a single diastereomeric salt is isolated, treatment with a strong acid (e.g., HCl) breaks the ionic bond, regenerating the enantiomerically pure carboxylic acid and the protonated chiral amine.

Chromatographic resolution offers a more modern and often more efficient alternative. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method. nih.gov The racemic acid is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and their separation. For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD), are particularly effective. nih.govchromatographyonline.com The separation can be optimized by adjusting the mobile phase, which typically consists of a mixture of hexane (B92381) and an alcohol like 2-propanol, often with a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape. chromatographyonline.com

Table 2: Comparison of Resolution Techniques
TechniquePrincipleAdvantagesConsiderations
Diastereomeric CrystallizationFormation and separation of salts with different solubilitiesScalable, cost-effective for large quantitiesRequires suitable chiral resolving agent; can be labor-intensive
Chiral HPLCDifferential interaction with a Chiral Stationary PhaseHigh purity, applicable to small quantities, analytical and preparative scaleHigher cost of columns and solvents; requires method development

Biocatalytic Transformations in the Synthesis of this compound and its Analogs

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. mdpi.com

Enzyme-Catalyzed Derivatization and Biotransformation Pathways

Enzymes are highly effective tools for the chiral synthesis of molecules like this compound, primarily through kinetic resolution . In this process, an enzyme acts on a racemic mixture but reacts at a significantly different rate with each enantiomer.

A common application is the lipase-catalyzed esterification of the racemic acid. Lipases, such as Candida antarctica Lipase B (CALB), are widely used for their ability to enantioselectively catalyze the formation of esters in organic solvents. nih.gov When the racemic acid is reacted with an alcohol (e.g., butanol) in the presence of a lipase, one enantiomer (e.g., the R-enantiomer) is converted to its corresponding ester much faster than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted (S)-acid and the newly formed (R)-ester, both in high enantiomeric purity. mdpi.com The ester can then be hydrolyzed back to the acid if desired.

Alternatively, if a racemic ester of the target molecule is available, lipases can be used for enantioselective hydrolysis in an aqueous buffer system, where one ester enantiomer is preferentially hydrolyzed to the acid, leaving the other enantiomer as the unreacted ester.

Chemo-Enzymatic Cascades for the Production of Chiral Building Blocks

Chemo-enzymatic cascades combine the strengths of both chemical and biological catalysts in a multi-step, one-pot sequence to produce complex chiral molecules efficiently. mdpi.comresearchgate.net This approach minimizes intermediate purification steps, reduces waste, and can overcome challenges that are difficult to address with either method alone. mdpi.com

For the synthesis of this compound, a plausible chemo-enzymatic cascade could begin with a chemical reaction to create a prochiral precursor. For example, a Knoevenagel condensation could be used to synthesize an α,β-unsaturated carboxylic acid. This intermediate would then be directly subjected to an enzymatic reduction in the same reaction vessel. Ene-reductases (EREDs) are a class of enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, using a cofactor like NADPH. By selecting an appropriate ERED, the double bond of the unsaturated precursor can be reduced with high stereoselectivity, establishing the chiral center at the C2 position and yielding the final product with high enantiomeric excess. mdpi.com This cascade avoids the isolation of the intermediate and leverages the enzyme's precision for the critical stereochemistry-defining step.

Principles of Green Chemistry and Sustainable Synthesis in this compound Production

The synthesis of this compound can be significantly improved by applying the principles of green chemistry, which aim to reduce environmental impact, improve safety, and increase efficiency. instituteofsustainabilitystudies.comjddhs.com

Prevention of Waste : It is preferable to prevent waste generation than to treat it afterward. The use of catalytic methods (asymmetric catalysis, biocatalysis) is inherently superior to the use of stoichiometric chiral auxiliaries, which generate significant waste. jddhs.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. A direct catalytic asymmetric alkylation would have a higher atom economy than a route involving a chiral auxiliary, which is ultimately removed and discarded.

Catalysis : Catalytic reagents (including enzymes) are superior to stoichiometric reagents. They are used in small amounts and can, in principle, carry out a single reaction many times, reducing both reagent cost and waste. jddhs.com

Safer Solvents and Auxiliaries : The use of hazardous substances should be minimized. Biocatalytic reactions often use water or benign solvent systems, avoiding the need for chlorinated solvents like dichloromethane (B109758). instituteofsustainabilitystudies.com In chromatography, transitioning to greener mobile phases like ethanol instead of hexane/isopropanol (B130326) is a key goal.

Design for Energy Efficiency : Energy requirements should be minimized. Biocatalytic processes often run at ambient temperature and pressure, drastically reducing the energy consumption associated with heating or cooling required for many traditional chemical reactions. instituteofsustainabilitystudies.com

Table 3: Application of Green Chemistry Principles
PrincipleApplication in Synthesis of this compound
CatalysisEmploying chiral transition metal catalysts or enzymes (lipases, ene-reductases) instead of stoichiometric reagents.
Atom EconomyPrioritizing addition reactions (e.g., asymmetric hydrogenation) over substitution reactions that use protecting groups or auxiliaries.
Safer SolventsUsing water as a solvent for enzymatic hydrolysis or replacing hexane in HPLC with supercritical CO₂ (SFC).
Energy EfficiencyConducting enzymatic resolutions at room temperature to avoid energy-intensive heating or cooling steps.
Reduce DerivativesUsing chemo-enzymatic cascades to avoid the isolation and protection/deprotection of intermediates.

Chemical Reactivity and Derivatization Studies of 2 2 Chlorobenzyl 3 Methylbutanoic Acid

Reactivity Profile of the Carboxylic Acid Moiety in 2-(2-Chlorobenzyl)-3-methylbutanoic acid

The carboxylic acid group (-COOH) is a versatile functional group that serves as a primary site for derivatization in this compound. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

Esterification and Amidation Reactions for Novel Derivatives

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, typically achieved through reactions with alcohols. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org This is a reversible process, and the equilibrium can be shifted toward the product by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.ukmasterorganicchemistry.com For this compound, this reaction would yield a variety of ester derivatives.

Amidation: The formation of amides from this compound involves its reaction with primary or secondary amines. Direct reaction is generally inefficient and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive intermediate. researchgate.net This can be achieved by converting it to an acid chloride or by using coupling reagents. This process allows for the synthesis of a wide range of N-substituted amides under milder conditions. organic-chemistry.org

The table below illustrates potential ester and amide derivatives that could be synthesized from this compound.

ReactantReaction TypePotential Product Name
Methanol (B129727) (CH₃OH)EsterificationMethyl 2-(2-chlorobenzyl)-3-methylbutanoate
Ethanol (B145695) (C₂H₅OH)EsterificationEthyl 2-(2-chlorobenzyl)-3-methylbutanoate
Ammonia (NH₃)Amidation2-(2-Chlorobenzyl)-3-methylbutanamide
Diethylamine ((C₂H₅)₂NH)AmidationN,N-Diethyl-2-(2-chlorobenzyl)-3-methylbutanamide

Formation of Acid Halides, Anhydrides, and Active Esters

To increase the electrophilicity of the carbonyl carbon for nucleophilic acyl substitution, the carboxylic acid can be converted into more reactive derivatives.

Acid Halides: The most common acid halides are acid chlorides, which can be prepared by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These acid chlorides are highly reactive intermediates, valuable for synthesizing esters and amides under mild conditions. chemguide.co.uk

Anhydrides: Acid anhydrides can be formed from two molecules of the carboxylic acid via dehydration at high temperatures, though this is often not a practical method for unsymmetrical anhydrides. Mixed anhydrides are more common intermediates in synthesis.

Active Esters: These are esters designed to be good leaving groups, facilitating reactions with weak nucleophiles. They are crucial in more complex syntheses, such as peptide coupling.

Transformations Involving the Halogenated Benzyl (B1604629) Group of this compound

The 2-chlorobenzyl moiety offers another reactive center, primarily at the carbon-chlorine bond and on the aromatic ring itself.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

Nucleophilic Aromatic Substitution (SNA): This type of reaction, where a nucleophile displaces the chloride on the aromatic ring, is generally challenging for simple aryl chlorides like the one in the target molecule. pressbooks.pub SNAr reactions are significantly favored when strong electron-withdrawing groups (such as nitro groups) are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgyoutube.commasterorganicchemistry.com The alkyl substituent on the benzyl group of this compound is electron-donating, which would deactivate the ring toward nucleophilic attack. Therefore, SNAr reactions are predicted to be highly unfavorable under standard conditions.

Cross-Coupling Reactions: A more plausible transformation for the aryl chloride is a transition-metal-catalyzed cross-coupling reaction. wikipedia.org Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com In a typical Suzuki coupling, for instance, the 2-chlorobenzyl group could be reacted with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond, replacing the chlorine atom. rsc.org

The following table shows hypothetical products from cross-coupling reactions.

Coupling PartnerReaction TypePotential Product Name
Phenylboronic acidSuzuki Coupling2-(Biphenyl-2-ylmethyl)-3-methylbutanoic acid
AnilineBuchwald-Hartwig Amination2-{[2-(Anilino)phenyl]methyl}-3-methylbutanoic acid
StyreneHeck Reaction2-{[2-(2-Phenylvinyl)phenyl]methyl}-3-methylbutanoic acid

Selective Functionalization of the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate and position of this substitution are directed by the existing substituents: the chloro group and the alkyl group.

The chloro group is deactivating but directs incoming electrophiles to the ortho and para positions.

The alkyl group is activating and also an ortho, para-director.

Considering the positions on the ring, the combined effect would likely direct new electrophiles to positions 4 and 6 relative to the chlorobenzyl substituent. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be used to introduce new functional groups onto the aromatic ring.

Chemical Modifications at the Branched Alkyl Chain of this compound

The branched alkyl chain (the isobutyl portion of the molecule) is the least reactive part of the structure. The C-H bonds of an alkyl chain are generally strong and unreactive. However, specific positions can be targeted under certain conditions.

The most reactive C-H bond on the alkyl chain is at the α-carbon (the carbon adjacent to the carboxylic acid). This position can be deprotonated with a strong base to form an enolate, which can then act as a nucleophile in reactions with electrophiles like alkyl halides. However, the presence of two substituents already on the α-carbon makes further substitution at this position sterically hindered.

Functionalization of other positions on the alkyl chain, such as the isopropyl group, would likely require radical-based reactions, which can suffer from a lack of selectivity. nih.gov Given the presence of more reactive sites elsewhere in the molecule, selective modification of the branched alkyl chain would be synthetically challenging.

Oxidative and Reductive Transformations of Alkyl Groups

The alkyl portions of this compound, namely the isobutyl and the 2-chlorobenzyl groups, present opportunities for oxidative and reductive transformations.

The benzylic methylene (B1212753) group is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) or chromic acid, which could potentially lead to the formation of a ketone. However, such harsh conditions might also affect other parts of the molecule. Milder, more selective oxidation methods would be required to achieve specific transformations.

Reduction of the aromatic ring can be accomplished through catalytic hydrogenation, typically using a platinum or palladium catalyst under high pressure. This would result in the formation of 2-(2-chlorocyclohexylmethyl)-3-methylbutanoic acid. The chloro-substituent on the benzene (B151609) ring can also be removed via hydrogenolysis under specific catalytic conditions.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (R/S)-2-(2-chlorobenzyl)-3-methylbutan-1-ol.

Rational Design and Synthesis of Novel Derivatives and Conjugates of this compound

The structural features of this compound make it a versatile scaffold for the synthesis of a wide array of derivatives. The carboxylic acid moiety is a prime site for modification, allowing for the creation of amides, esters, and other functional groups.

Amide and Sulfonamide Analogues of this compound

The carboxylic acid group of this compound can be readily converted to an amide through reaction with a primary or secondary amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). This reaction is typically carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide. A wide variety of amines can be used in this reaction, allowing for the synthesis of a diverse library of amide derivatives.

Sulfonamide analogues can be prepared by first reducing the carboxylic acid to the corresponding amine, followed by reaction with a sulfonyl chloride. This multi-step process expands the range of accessible derivatives.

Table 2: Synthesis of Amide Derivatives

Amine ReactantCoupling AgentProduct
AnilineDCCN-phenyl-2-(2-chlorobenzyl)-3-methylbutanamide
BenzylamineEDCIN-benzyl-2-(2-chlorobenzyl)-3-methylbutanamide
MorpholineDCC(2-(2-chlorobenzyl)-3-methylbutanoyl)morpholine

Schiff Base and Metal Complex Formation from this compound Derivatives

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov They are typically formed by the condensation of a primary amine with an aldehyde or ketone. ajol.infoekb.eg To form a Schiff base from this compound, it is necessary to first introduce a primary amine functionality. This can be achieved, for example, by converting the carboxylic acid to an amide, followed by reduction.

Alternatively, an amino acid derivative of the parent compound could be synthesized, and the amino group of this new molecule could then be reacted with an aldehyde or ketone to form a Schiff base. These Schiff base ligands, often in conjunction with other coordinating groups, can then be used to form metal complexes. connectjournals.com The imine nitrogen and another donor atom (like an oxygen from a hydroxyl group or a carboxylate) can chelate to a metal ion, such as Co(II), Ni(II), Cu(II), or Zn(II). nih.govajol.info The synthesis of such complexes often involves reacting the Schiff base ligand with a metal salt in a suitable solvent. connectjournals.com

Exploration of Bioconjugation Strategies for Chemical Probe Development

Bioconjugation involves the linking of a molecule, such as this compound, to a biological macromolecule, like a protein or nucleic acid. nih.gov This is a powerful strategy for developing chemical probes to study biological processes.

The carboxylic acid group of this compound is a convenient handle for bioconjugation. It can be activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with the free amino groups of lysine (B10760008) residues on a protein to form a stable amide bond.

Another strategy involves the introduction of a "clickable" functional group, such as an azide (B81097) or an alkyne, onto the molecule. This would allow for its attachment to a biomolecule containing a complementary functional group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov This approach offers high specificity and efficiency.

Table 3: Potential Bioconjugation Strategies

Functional Group on ProbeFunctional Group on BiomoleculeLinkage Formed
Activated Ester (e.g., NHS ester)Amine (e.g., Lysine)Amide
AzideAlkyneTriazole
AlkyneAzideTriazole
MaleimideThiol (e.g., Cysteine)Thioether

Advanced Analytical Methodologies for the Study of 2 2 Chlorobenzyl 3 Methylbutanoic Acid

Chromatographic Techniques for High-Resolution Separation and Purity Analysis of 2-(2-Chlorobenzyl)-3-methylbutanoic acid

Chromatography is a cornerstone for separating and analyzing the components of a mixture. jiangnan.edu.cn For this compound, various chromatographic methods are employed to assess its purity, quantify its concentration, and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile compounds like this compound. sigmaaldrich.com Method development is a systematic process aimed at achieving adequate separation of the main compound from any potential impurities or degradation products. jocpr.com

The initial steps in developing an HPLC method involve understanding the physicochemical properties of the analyte, such as its pKa and solubility. jocpr.com Given the presence of a carboxylic acid group, reversed-phase HPLC is the most common approach. A typical stationary phase for this purpose is a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. ekb.egpensoft.net

The mobile phase composition is critical for achieving optimal separation. It usually consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ekb.eg To ensure consistent retention and sharp peak shape for the acidic analyte, the pH of the aqueous phase is typically controlled with a buffer or an acid modifier like formic acid, trifluoroacetic acid, or phosphoric acid. jocpr.com Lowering the pH suppresses the ionization of the carboxylic acid, leading to better retention and peak symmetry on a reversed-phase column.

Detection is most commonly performed using an ultraviolet (UV) detector. jocpr.com A suitable wavelength is chosen where the analyte exhibits strong absorbance, which for this compound is dictated by the chlorobenzyl chromophore. Method validation is conducted according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust. ekb.eg

Table 1: Illustrative HPLC Method Parameters for Purity Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~220 nm
Injection Volume 10 µL

This compound possesses a stereogenic center at the carbon atom adjacent to the carboxyl group, meaning it can exist as a pair of enantiomers. Since enantiomers have identical physical and chemical properties in an achiral environment, they cannot be separated by standard HPLC methods. sigmaaldrich.com Chiral HPLC is the definitive technique for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govnih.gov

The direct approach, which is most common, utilizes a chiral stationary phase (CSP). chromatographyonline.com CSPs create a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including carboxylic acids. nih.govresearchgate.net Columns like Chiralpak® and Lux® series are common choices. mdpi.comrsc.org

The selection of the mobile phase is crucial and depends on the CSP. rsc.org Three common modes are used:

Normal-Phase Mode: Typically uses a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier like acetic acid to improve peak shape for acidic analytes. mdpi.com

Polar Organic Mode: Uses polar organic solvents such as acetonitrile or methanol, sometimes with additives. researchgate.netnih.gov

Reversed-Phase Mode: Uses aqueous buffers mixed with organic solvents, which is compatible with CSPs designed for aqueous conditions. chromatographyonline.com

The choice of mobile phase and CSP is often determined through a screening process to find the optimal conditions that provide sufficient resolution (Rs > 1.5) and selectivity (α) for baseline separation of the enantiomers. mdpi.com

Table 2: Representative Chiral HPLC Separation Parameters
ParameterCondition
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
Mobile Phase n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength ~220 nm
Hypothetical Selectivity (α) 1.45
Hypothetical Resolution (Rs) 2.8

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com For a compound like this compound, which is a carboxylic acid, direct analysis by GC is challenging due to its low volatility and high polarity. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, for example, a methyl ester, by reacting it with an agent like diazomethane (B1218177) or methanol with an acid catalyst. researchgate.net

Qualitative Analysis: Once separated by the GC column, the derivatized analyte enters the mass spectrometer. In the most common ionization mode, electron ionization (EI), the molecule is fragmented in a reproducible pattern. libretexts.org This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak (M+) corresponding to the mass of the ester, as well as characteristic fragment ions. Key fragments would likely include ions corresponding to the loss of the methoxy (B1213986) group (-OCH3) and cleavage at various points of the molecule, such as the benzylic position, which can help confirm the structure.

Quantitative Analysis: For quantitative purposes, GC-MS is highly sensitive and selective. mdpi.commdpi.com The analysis is often performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte rather than scanning the entire mass range. nih.gov This significantly increases the signal-to-noise ratio, allowing for the detection and quantification of trace amounts of the compound. An internal standard, a compound with similar chemical properties but a different mass, is typically added to samples and calibrators to correct for variations in sample preparation and injection, ensuring high accuracy and precision. bevital.no

Table 3: Typical GC-MS Parameters and Expected Mass Fragments (for Methyl Ester Derivative)
ParameterCondition
GC Column DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Full Scan (for qualitative) or Selected Ion Monitoring (SIM) (for quantitative)
Expected Fragments (m/z) Molecular ion (M+), [M-OCH3]+, [C7H6Cl]+ (chlorotropylium ion)

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules. researchgate.net They provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. weebly.comnottingham.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. core.ac.uk

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methine proton at the chiral center, the methine of the isopropyl group, and the two methyl groups of the isopropyl moiety. The carboxylic acid proton typically appears as a very broad singlet at a downfield chemical shift (>10 ppm). The two methyl groups of the isopropyl group are diastereotopic due to the adjacent chiral center and would be expected to appear as two separate doublets.

Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 12.0Broad Singlet
Aromatic (Ar-H)7.1 - 7.5Multiplet
Benzylic (-CH₂-Ar)2.9 - 3.4Multiplet (AB system)
-CH(COOH)-2.6 - 2.9Multiplet
-CH(CH₃)₂2.0 - 2.4Multiplet
-CH(CH₃)₂0.9 - 1.1Two Doublets

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, distinct signals would be observed for the carbonyl carbon of the acid (typically >175 ppm), the six aromatic carbons (in the 125-140 ppm range), and the five aliphatic carbons at higher field. chemicalbook.com

Table 5: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O175 - 180
Aromatic (Ar-C)127 - 138
-CH(COOH)-45 - 55
Benzylic (-CH₂-Ar)33 - 38
-CH(CH₃)₂28 - 33
-CH(CH₃)₂18 - 22

2D NMR Spectroscopy: To confirm connectivity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used. core.ac.ukmdpi.com A COSY spectrum would show correlations between coupled protons (e.g., between the aliphatic methine and methyl protons), while an HMBC spectrum would reveal correlations between protons and carbons over two or three bonds, allowing the entire molecular skeleton to be pieced together. core.ac.uk

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on how its bonds vibrate upon absorbing energy. mdpi.comresearchgate.net IR and Raman are often considered complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. libretexts.orgresearchgate.net Other significant bands would include C-H stretches from the aliphatic and aromatic portions (2850-3100 cm⁻¹), aromatic C=C ring stretches (around 1450-1600 cm⁻¹), and a C-Cl stretch (typically in the 700-800 cm⁻¹ region). theaic.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of light and is particularly sensitive to non-polar, symmetric bonds. s-a-s.org While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, providing a clear fingerprint of the substituted benzene (B151609) ring. The symmetric C=C stretching of the aromatic ring and the C-H stretching vibrations would also be clearly visible. s-a-s.org The complementarity of the two techniques provides a more complete picture of the molecule's vibrational modes. researchgate.net

Table 6: Key Vibrational Frequencies for Functional Group Identification
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid Dimer)IR2500 - 3300Strong, Broad
Aromatic C-H stretchIR / Raman3000 - 3100Medium
Aliphatic C-H stretchIR / Raman2850 - 2980Strong
C=O stretch (Carboxylic Acid)IR1700 - 1725Very Strong, Sharp
Aromatic C=C stretchIR / Raman1450 - 1600Medium to Strong
C-O stretchIR1210 - 1320Strong
C-Cl stretchIR700 - 800Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of this compound. The molecule's absorption of UV radiation is primarily dictated by the 2-chlorobenzyl chromophore. The benzene ring contains π electrons that can be excited to higher energy π* orbitals (π → π* transitions). uobabylon.edu.iq These transitions are characteristic of aromatic systems and typically occur in the UV region. shimadzu.com

The presence of the chlorine atom and the alkyl chain can slightly modify the absorption maxima (λmax) compared to unsubstituted benzene. Benzenoid compounds generally exhibit absorption in the 260-270 nm range. researchgate.net The specific λmax and the molar absorptivity (ε) are dependent on the solvent used, as solvent polarity can influence the energy of the electronic states. The Beer-Lambert law can be applied to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength, making UV-Vis spectroscopy a valuable quantitative technique. longdom.org

Table 1: Representative UV-Vis Spectroscopic Data for this compound This table presents expected values based on the analysis of similar aromatic compounds.

Solvent λmax (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Probable Electronic Transition
Hexane (B92381) 268 ~200 π → π*
Ethanol (B145695) 270 ~250 π → π*

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is essential for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this specific molecule (C₁₂H₁₅ClO₂), the molecular ion peak would appear at m/z 226. A characteristic feature would be the presence of an M+2 peak at m/z 228 with roughly one-third the intensity, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). libretexts.org

The fragmentation of the molecular ion provides a structural fingerprint. A common fragmentation pathway for carboxylic acids involves the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org The most prominent fragments for this compound would likely arise from the loss of the carboxylic group and the stable chlorobenzyl cation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table outlines expected m/z values for primary fragments based on established fragmentation principles.

m/z (for ³⁵Cl/³⁷Cl) Proposed Fragment Ion Description of Neutral Loss
226/228 [C₁₂H₁₅ClO₂]⁺ Molecular ion
181/183 [C₁₁H₁₄Cl]⁺ Loss of the carboxyl group (-COOH)
125/127 [C₇H₆Cl]⁺ Chlorobenzyl cation, resulting from cleavage of the benzyl-carbon bond
71 [C₄H₇O]⁺ Acylium ion from the butanoic acid portion

X-ray Crystallography for Precise Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For an aromatic carboxylic acid like this compound, single-crystal X-ray diffraction would reveal the precise conformation of the molecule and how it packs in a crystal lattice. aip.org

Furthermore, this technique is crucial for studying co-crystals, which are formed by combining this compound with another compound (a co-former). The resulting co-crystal often exhibits different physical properties, such as solubility or stability. X-ray crystallography can confirm the formation of a new crystalline phase and describe the specific non-covalent interactions (e.g., hydrogen bonding) between the active compound and the co-former. nih.govmdpi.com

Table 3: Hypothetical Crystallographic Data for this compound This table provides a plausible set of crystallographic parameters based on data for similar aromatic carboxylic acids.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.541
b (Å) 5.882
c (Å) 16.205
β (°) 105.3
Volume (ų) 1152.4

Molecular Interactions and Mechanistic Studies of 2 2 Chlorobenzyl 3 Methylbutanoic Acid in Biological Systems

Elucidation of Molecular Target Engagement by 2-(2-Chlorobenzyl)-3-methylbutanoic acid

Currently, there is no publicly available scientific literature that has identified or characterized the specific molecular targets of this compound.

Enzyme Binding and Inhibition Kinetics (Mechanism-focused studies)

No mechanism-focused studies detailing the binding of this compound to any enzyme have been found in the searched scientific literature. Consequently, data on its inhibition kinetics, including parameters such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are not available.

Receptor Interaction and Ligand-Binding Dynamics

There are no published studies on the interaction of this compound with any specific receptors. Research detailing its ligand-binding dynamics, affinity (Kd), or residence time at any receptor target has not been identified.

Protein Interaction and Modulation Studies

Scientific literature detailing the interaction of this compound with specific proteins or its modulatory effects on protein function is not available.

Investigation of Biochemical Pathway Modulation by this compound

There is a lack of research investigating the effects of this compound on biochemical pathways within biological systems.

Interrogation of Metabolic Pathways (Non-clinical context)

No non-clinical studies have been published that interrogate the effects of this compound on any metabolic pathways.

Analysis of Cellular Signaling Cascades

There are no available studies that analyze the impact of this compound on cellular signaling cascades.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs to elucidate the key molecular features required for its activity. However, specific SAR studies for analogs of this compound have not been reported in the available scientific literature.

Positional scanning of the chloro-substituent on the benzyl (B1604629) ring would be a critical first step in an SAR study. This would involve synthesizing analogs where the chlorine atom is moved to the meta- (3-position) and para- (4-position) of the benzyl ring. The biological activity of these positional isomers would then be compared to that of the parent 2-chloro compound. Such a study would reveal whether the ortho-position of the chlorine is optimal for activity, and could provide insights into the steric and electronic requirements of the binding pocket of its biological target.

Further studies would explore the effects of different substituents on the benzyl ring. This could include:

Electronic Effects: Replacing the electron-withdrawing chlorine atom with other electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at the 2-position.

Steric Effects: Introducing bulkier groups (e.g., -Br, -I) or smaller groups (e.g., -F) to probe the size of the binding pocket.

Hydrophobicity/Hydrophilicity: Evaluating the impact of substituents that alter the lipophilicity of the molecule.

A hypothetical data table for such a study is presented below to illustrate the concept. Please note that the biological activity data in this table is purely illustrative due to the lack of published research.

Compound IDBenzyl Ring Substitution3-Methylbutanoic Acid ModificationHypothetical Biological Activity (IC₅₀, µM)
1 2-ChloroNoneData Not Available
2 3-ChloroNoneData Not Available
3 4-ChloroNoneData Not Available
4 2-FluoroNoneData Not Available
5 2-BromoNoneData Not Available
6 2-MethylNoneData Not Available
7 2-MethoxyNoneData Not Available
8 2-Chloro2-Ethylbutanoic acidData Not Available
9 2-Chloro2-(tert-Butyl)acetic acidData Not Available

The this compound molecule contains a chiral center at the carbon atom to which the benzyl group and the carboxylic acid are attached. Therefore, it can exist as two enantiomers, (R)-2-(2-Chlorobenzyl)-3-methylbutanoic acid and (S)-2-(2-Chlorobenzyl)-3-methylbutanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

A comprehensive study would involve the stereoselective synthesis of each enantiomer and their individual biological evaluation. This would determine if the biological activity resides primarily in one enantiomer (eutomer) while the other is less active or inactive (distomer). The ratio of activities between the enantiomers (the eudismic ratio) would provide strong evidence for a specific, high-affinity interaction with a biological target.

Without experimental data, it is not possible to know the specific stereochemical requirements for the activity of this compound. The table below illustrates how such data would be presented.

EnantiomerHypothetical Biological Activity (IC₅₀, µM)
(R)-2-(2-Chlorobenzyl)-3-methylbutanoic acidData Not Available
(S)-2-(2-Chlorobenzyl)-3-methylbutanoic acidData Not Available
Racemic this compoundData Not Available

Development of this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. To be considered a good chemical probe, a compound should be potent, selective, and have a known mechanism of action. The development of this compound as a chemical probe would require a significant body of research that is currently not available in the public domain.

The process would typically involve:

Target Identification and Validation: Identifying the specific biological target(s) of this compound.

Selectivity Profiling: Screening the compound against a broad panel of related and unrelated biological targets to ensure it has a high degree of selectivity.

Mechanism of Action Studies: Elucidating how the compound interacts with its target to produce a biological effect (e.g., as an inhibitor, agonist, or antagonist).

Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analog to be used as a negative control in experiments. This is crucial for distinguishing on-target from off-target effects.

Given the lack of published data on the biological activity and target of this compound, its development as a chemical probe remains a hypothetical proposition. Future research would be needed to establish its potential in this regard.

Computational and Theoretical Investigations of 2 2 Chlorobenzyl 3 Methylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-(2-Chlorobenzyl)-3-methylbutanoic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, which in turn dictate the molecule's stability and chemical reactivity. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.comnih.gov For this compound, DFT calculations are employed to explore its conformational space and identify the most stable three-dimensional arrangements (conformers). The molecule possesses several rotatable single bonds, leading to various possible spatial orientations.

By systematically rotating these bonds and calculating the corresponding single-point energy, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. Geometric optimization is then performed starting from these points to find the lowest energy (ground-state) conformation. nih.gov The relative energies of different conformers indicate their population distribution at a given temperature. These calculations are crucial as the molecule's biological activity and physical properties are often dependent on its preferred shape. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT Calculations performed at the B3LYP/6-31G(d) level of theory.

Conformer Dihedral Angle (Cα-Cβ-Cγ-Cδ) Relative Energy (kcal/mol) Note
1 60° 1.2 Staggered
2 180° 0.0 Anti-periplanar (Global Minimum)
3 -60° 1.3 Staggered
4 5.8 Eclipsed (Transition State)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comnih.gov The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, FMO analysis can predict its reactivity. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.netpku.edu.cn A large gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. This analysis can help predict how the molecule will interact with other reagents and biological targets.

Table 2: Hypothetical FMO Properties of this compound Calculated for the ground-state conformer.

Parameter Energy (eV) Description
HOMO Energy -6.85 Indicates electron-donating ability
LUMO Energy -0.92 Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.93 Correlates with chemical reactivity and stability

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations reveal intrinsic electronic properties, molecular modeling and dynamics simulations provide insights into the physical behavior of molecules over time, including their interactions with other molecules like proteins or solvents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting how a molecule like this compound might interact with a specific biological target.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The results can identify the most likely binding mode and provide a quantitative prediction of binding strength (e.g., docking score or estimated binding free energy). This information helps to understand the potential mechanism of action and to prioritize compounds for further experimental testing. mdpi.com

Table 3: Hypothetical Docking Results for this compound with a Target Protein

Parameter Value Details
Binding Affinity (kcal/mol) -7.5 Predicted free energy of binding
Key Interacting Residues Tyr84, Phe210, Arg120 Amino acids in the binding site forming key interactions
Type of Interactions Hydrogen bond with Arg120, π-π stacking with Phe210 Predicted non-covalent interactions stabilizing the complex

Molecular Dynamics (MD) simulations track the motions of atoms in a molecular system over time by solving Newton's equations of motion. nih.gov For this compound, an MD simulation in a solvent box (e.g., water) provides a dynamic picture of its conformational flexibility and interactions with the surrounding environment. mdpi.com

These simulations reveal how the molecule samples different conformations in solution and how solvent molecules arrange around it. This is particularly important for understanding the stability of different conformers in a physiological environment. By analyzing the trajectory of the simulation, one can calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize solvation shells. MD simulations offer a more realistic model of molecular behavior than static, in-vacuo calculations. nih.gov

Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic properties from first principles. mdpi.com Once the ground-state geometry of this compound is optimized, these methods can simulate its spectra, which is invaluable for interpreting experimental data and confirming the molecule's structure. mdpi.com

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov These predicted shifts can be compared with experimental data to aid in the assignment of signals to specific atoms within the molecule. mdpi.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. webassign.net The resulting theoretical IR spectrum shows absorption bands corresponding to specific vibrational modes (e.g., C=O stretch, O-H stretch, C-Cl stretch), which helps in the identification of functional groups. docbrown.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule. researchgate.net

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Type Parameter Predicted Value Corresponding Functional Group/Atom
¹H NMR Chemical Shift (δ) ~10-12 ppm Carboxylic acid proton (-COOH)
Chemical Shift (δ) ~7.2-7.4 ppm Aromatic protons (chlorobenzyl group)
Chemical Shift (δ) ~2.5-3.0 ppm Methine proton (-CH-) adjacent to COOH
¹³C NMR Chemical Shift (δ) ~175-180 ppm Carboxylic acid carbon (-COOH)
Chemical Shift (δ) ~127-135 ppm Aromatic carbons (chlorobenzyl group)
IR Wavenumber (cm⁻¹) ~1710 cm⁻¹ Carbonyl stretch (C=O)
Wavenumber (cm⁻¹) ~2500-3300 cm⁻¹ Hydroxyl stretch (O-H), broad
Wavenumber (cm⁻¹) ~750 cm⁻¹ C-Cl stretch
UV-Vis λmax ~265 nm π → π* transition in the aromatic ring

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach used in medicinal chemistry and toxicology to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmedcraveonline.com These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process and providing insights into the underlying mechanisms of action. jocpr.commdpi.com For this compound, QSAR studies could offer a powerful tool to predict its biological effects and to understand how its structural features contribute to its pharmacological or toxicological profile.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. drugdesign.org By quantifying variations in structural or physicochemical properties, known as molecular descriptors, across a series of related compounds, a predictive model can be constructed. slideshare.net This model can then be used to estimate the activity of other structurally similar compounds, such as derivatives of this compound.

The development of a robust QSAR model involves several key stages, including the careful selection of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. jocpr.commdpi.com

Illustrative QSAR Descriptors for this compound

A hypothetical QSAR study of this compound and its analogs would involve the calculation of various molecular descriptors. These descriptors can be categorized into several groups, including electronic, steric, and lipophilic properties. The following table provides examples of descriptors that would be relevant in such a study.

Descriptor CategoryDescriptor ExampleDescriptionPotential Influence on Activity
Electronic Dipole MomentMeasures the polarity of the molecule.Could influence interactions with polar residues in a biological target.
HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relate to the molecule's ability to donate or accept electrons in a chemical reaction. inonu.edu.tr
Steric Molecular WeightThe mass of the molecule.Can affect how the molecule fits into a binding site.
Molar RefractivityA measure of the volume occupied by a molecule.Relates to the polarizability and dispersion forces influencing binding.
Lipophilic LogPThe logarithm of the partition coefficient between octanol (B41247) and water.Indicates the hydrophobicity of the molecule, which can affect its ability to cross cell membranes.

This table is for illustrative purposes only. The specific descriptors and their influence would be determined by the actual QSAR study.

Hypothetical QSAR Model and Mechanistic Insights

A QSAR model for this compound could be represented by a mathematical equation that links the biological activity to the most influential molecular descriptors. For instance, a simplified, hypothetical QSAR equation might look like this:

Biological Activity = (0.5 * LogP) - (0.2 * Dipole Moment) + (0.01 * Molar Refractivity) + 2.5

This equation would suggest that higher lipophilicity (LogP) and larger molecular volume (Molar Refractivity) are positively correlated with the biological activity, while increased polarity (Dipole Moment) is negatively correlated.

By analyzing the contribution of each descriptor, mechanistic insights can be gained. For example, a strong positive correlation with LogP might suggest that the compound's mechanism of action involves crossing a lipid-rich biological barrier, such as a cell membrane, to reach its target. Conversely, the importance of electronic descriptors could point towards specific electronic interactions, like hydrogen bonding or pi-pi stacking, with the active site of a receptor or enzyme.

The following table illustrates how the results of a hypothetical QSAR analysis could be presented, showing the predicted versus actual biological activities for a set of compounds.

CompoundActual Biological Activity (IC50, µM)Predicted Biological Activity (IC50, µM)Residual
Analog 11.51.7-0.2
Analog 22.32.10.2
Analog 30.80.9-0.1
Analog 43.13.00.1
This compound 1.2 1.3 -0.1

This data is hypothetical and for illustrative purposes only.

The validation of a QSAR model is a critical step to ensure its predictive reliability. researchgate.net This is typically done using statistical methods such as cross-validation and by using the model to predict the activity of an external set of compounds that were not used in the model's development. mdpi.com A well-validated QSAR model can then be a valuable tool for the rational design of new, more potent analogs of this compound with a desired biological activity profile.

Emerging Research Areas and Future Perspectives for 2 2 Chlorobenzyl 3 Methylbutanoic Acid

Potential Integration of 2-(2-Chlorobenzyl)-3-methylbutanoic acid into Advanced Materials Science (Non-drug/medical materials)

The distinct functional groups within this compound offer intriguing possibilities for its incorporation into advanced materials. The carboxylic acid group provides a reactive handle for polymerization reactions, potentially serving as a monomer for novel polyesters or polyamides. The presence of the chlorobenzyl group could impart specific properties to such polymers, including flame retardancy, modified solubility, and altered thermal stability.

Furthermore, the rigid phenyl ring and the flexible isobutyl group could influence the mechanical and morphological properties of resulting materials, such as their glass transition temperature and crystallinity. The chlorine atom, in particular, can be leveraged to tune the refractive index of optical polymers or to serve as a site for post-polymerization modification. Research in this area could explore its use in creating specialized coatings, high-performance resins, or as a component in the synthesis of liquid crystals, where the molecular shape and polarity are critical.

Research into the Environmental Chemistry and Degradation Pathways of this compound

Understanding the environmental fate of synthetic compounds is crucial. For this compound, research would focus on its persistence, mobility, and degradation in various environmental compartments. Given its structure, several degradation pathways can be hypothesized, drawing parallels from related chlorinated organic compounds. researchgate.net

Key research questions would include the compound's susceptibility to microbial degradation (biodegradation) and its stability under sunlight (photodegradation). The biodegradation of a related compound, o-chlorobenzyl chloride (OCBC), has been shown to proceed through hydrolysis to o-chlorobenzyl alcohol, which is then oxidized to o-chlorobenzaldehyde and o-chlorobenzoic acid. europa.eu A similar pathway could be possible for the title compound, likely involving cleavage of the benzyl-carbon bond followed by degradation of the resulting fragments.

Photodegradation is another significant pathway for chlorinated aromatic compounds. researchgate.net The chlorine-carbon bond on the phenyl ring could be susceptible to photolytic cleavage under UV irradiation, initiating a cascade of degradation reactions. Studies would be needed to identify the degradation products and assess their potential environmental impact.

Table 1: Potential Environmental Degradation Pathways and Research Focus

Degradation Mechanism Potential Transformation Key Research Objectives
Aerobic Biodegradation Microbial oxidation of the alkyl chain; cleavage of the benzyl-carbon bond; hydroxylation and opening of the aromatic ring. Isolate and identify microbial strains capable of metabolizing the compound. Determine the half-life in soil and aquatic environments.
Anaerobic Biodegradation Reductive dechlorination of the chlorobenzyl group. Investigate degradation rates under anoxic conditions, such as in sediments. Identify dechlorinating bacterial communities.
Photodegradation Photolytic cleavage of the C-Cl bond; photo-oxidation of the aromatic ring. Determine the quantum yield and half-life in aqueous solutions under simulated sunlight. Characterize photoproducts. researchgate.net

| Hydrolysis | Potential cleavage of the benzylic bond, although typically stable under neutral pH. | Assess stability across a range of environmental pH values (4-9). |

Innovative Applications of this compound as Versatile Synthetic Building Blocks

Organic building blocks are foundational molecules used to construct more complex chemical structures for applications in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.comcymitquimica.com this compound is a prime candidate for such a role due to its multiple reactive sites, which can be addressed with high selectivity.

The carboxylic acid is a versatile functional group that readily undergoes a variety of transformations:

Amidation: Reaction with amines to form a wide range of amides.

Esterification: Reaction with alcohols to produce corresponding esters.

Reduction: Conversion to the corresponding primary alcohol, 2-(2-chlorobenzyl)-3-methylbutan-1-ol.

Acyl Halide Formation: Conversion to an acyl chloride, a highly reactive intermediate for further synthesis.

The chlorinated aromatic ring provides an additional site for chemical modification, most notably through metal-catalyzed cross-coupling reactions. The chlorine atom can act as a leaving group in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This dual functionality allows for the stepwise and controlled elaboration of the molecular structure, making it a valuable tool for creating libraries of complex molecules with diverse functionalities. csmres.co.uk

Table 2: Synthetic Utility of this compound as a Building Block

Reactive Site Reaction Type Potential Products
Carboxylic Acid (-COOH) Amidation, Esterification, Reduction Amides, Esters, Alcohols
Chlorophenyl Group (-C₆H₄Cl) Suzuki Coupling, Heck Coupling, Sonogashira Coupling Biaryls, Stilbenes, Alkynyl-arenes

| α-Carbon (chiral center) | Deprotonation and Alkylation | Substituted α-carbon derivatives |

Grand Challenges and Future Opportunities in the Comprehensive Academic Study of this compound

Despite its potential, the comprehensive academic study of this compound faces several challenges that also represent significant future opportunities.

Grand Challenges:

Lack of Foundational Data: There is a notable scarcity of published research specifically on this molecule. The primary challenge is the need to perform fundamental characterization, including detailed spectroscopic analysis, determination of physicochemical properties, and toxicological evaluation.

Stereoselective Synthesis: The molecule contains a chiral center. A major challenge lies in developing efficient, scalable, and enantioselective synthetic routes to access the individual (R) and (S) enantiomers, which may exhibit different properties in materials or biological systems.

Understanding Structure-Property Relationships: A systematic investigation is needed to understand how the interplay between the isobutyl group, the chlorobenzyl unit, and the carboxylic acid function dictates its macroscopic properties in materials or its interactions in environmental systems.

Future Opportunities:

Green Chemistry Approaches: Developing environmentally benign synthesis methods for the compound, perhaps utilizing biocatalysis or flow chemistry, presents a significant research opportunity.

Derivative Libraries: Leveraging its potential as a synthetic building block, researchers can create libraries of novel derivatives. Screening these libraries could uncover new compounds with valuable properties for materials science or as agrochemical intermediates.

Computational Modeling: In silico studies can predict the properties of polymers derived from this monomer, model its environmental degradation pathways, and guide the design of new synthetic routes. This computational work can accelerate experimental research by prioritizing the most promising avenues.

Environmental Fate Modeling: A key opportunity exists in conducting empirical studies to validate hypothesized degradation pathways and to develop models that can predict its behavior and persistence in various ecosystems.

Table of Compounds Mentioned

Compound Name
This compound
o-chlorobenzyl chloride
o-chlorobenzyl alcohol
o-chlorobenzaldehyde
o-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.